(5-Cyclobutylthiophen-2-yl)boronic acid

Description

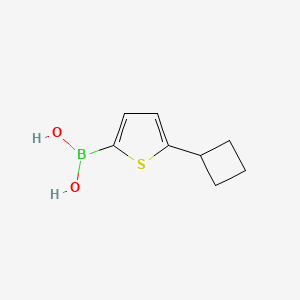

(5-Cyclobutylthiophen-2-yl)boronic acid is a boronic acid derivative featuring a thiophene ring substituted with a cyclobutyl group at the 5-position and a boronic acid moiety at the 2-position. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, pharmaceuticals, and functional materials .

Properties

Molecular Formula |

C8H11BO2S |

|---|---|

Molecular Weight |

182.05 g/mol |

IUPAC Name |

(5-cyclobutylthiophen-2-yl)boronic acid |

InChI |

InChI=1S/C8H11BO2S/c10-9(11)8-5-4-7(12-8)6-2-1-3-6/h4-6,10-11H,1-3H2 |

InChI Key |

JHVDABYFZFYAAV-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(S1)C2CCC2)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclobutylthiophen-2-yl)boronic acid typically involves the borylation of a suitable thiophene precursor. One common method is the Miyaura borylation reaction, where bis(pinacolato)diboron (B2pin2) is used in the presence of a palladium catalyst and a base such as potassium acetate . The reaction conditions generally involve heating the reactants in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the formation of the boronic acid derivative.

Industrial Production Methods: Industrial production of boronic acids often involves similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of boronic acid reagents can be implemented to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: (5-Cyclobutylthiophen-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Potassium acetate, sodium hydroxide, or potassium carbonate.

Solvents: THF, DMF, toluene.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols/Phenols: Formed through oxidation reactions.

Scientific Research Applications

(5-Cyclobutylthiophen-2-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Cyclobutylthiophen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with diols and other Lewis bases, facilitating various biochemical and chemical processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues on the Thiophene Ring

Key structural analogs include:

- (5-Methylthiophen-2-yl)boronic acid (Similarity: 0.87): A methyl group at the 5-position, offering minimal steric hindrance and moderate electron-donating effects .

- 2-Carboxythiophene-5-boronic acid (Similarity: 0.84): A carboxylic acid group at the 2-position, enhancing water solubility and introducing strong electron-withdrawing effects .

- 5-Formylthiophen-2-boronic acid (Similarity: 0.77): A formyl group at the 5-position, which is electron-withdrawing and reactive toward nucleophiles .

Comparison :

Physicochemical Properties

Acidity (pKa)

Boronic acid pKa values determine their reactivity in aqueous and physiological environments. Electron-withdrawing substituents lower pKa (increase acidity), while electron-donating groups raise it. For example:

- Phenylboronic acid : pKa ~8.6–9.2 .

- 4-Methylcarbonylphenylboronic acid (4-MCPBA) : pKa ~7.5–8.5 (used in glucose sensing) .

- 5-Cyanothiophen-2-yl boronic acid: Predicted lower pKa due to the electron-withdrawing cyano group .

Inference : The cyclobutyl group’s weak electron-donating nature may result in a pKa closer to phenylboronic acid (~8.5–9.0), limiting its utility in physiological applications requiring lower pKa .

Solubility

- Hydrophilic substituents (e.g., carboxy, hydroxymethyl) improve water solubility, as seen in 2-Carboxythiophene-5-boronic acid .

Antiproliferative Effects

Boronic acids with aromatic systems, such as phenanthren-9-yl boronic acid (IC50: 0.225 µM) and 6-hydroxynaphthalen-2-yl boronic acid (IC50: 0.197 µM), exhibit potent cytotoxicity in triple-negative breast cancer models . Key factors :

- Planar aromatic structures enabling intercalation or protein binding.

- Moderate solubility to avoid precipitation in culture media .

Enzyme Inhibition

- Fungal histone deacetylase (HDAC): Methoxyethylphenoxy-substituted boronic acids inhibit appressorium formation at 1 µM, comparable to trichostatin A .

- β-lactamases : Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) show improved MICs against pathogens compared to phenyl analogs .

Inference : The cyclobutyl group’s steric bulk may mimic triazole substituents, enhancing binding to enzyme active sites, though this requires experimental validation.

Biological Activity

(5-Cyclobutylthiophen-2-yl)boronic acid is a member of the boronic acid family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This compound, like others in its class, is characterized by its ability to form reversible covalent bonds with diols, making it a valuable tool in biochemical applications.

- Molecular Formula : C10H11BOS

- Molecular Weight : 185.1 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Biological Activities

The biological activities of this compound have been the subject of various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that boronic acids exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- A study demonstrated that derivatives of boronic acids could inhibit the growth of fungi such as Candida albicans and Aspergillus niger .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| 5-Trifluoromethyl-2-formylphenylboronic acid | <100 | E. coli |

| Boronic acid derivatives | <50 | S. aureus |

Anticancer Activity

Boronic acids have been investigated for their anticancer properties, particularly their ability to inhibit proteasome activity:

- Bortezomib, a well-known boronic acid derivative, has been used in treating multiple myeloma and has inspired research into similar compounds.

- Studies suggest that this compound may interact with cancer cell pathways, potentially leading to apoptosis in malignant cells .

The mechanisms through which this compound exerts its biological effects include:

- Reversible Binding : The ability to form reversible covalent bonds with diols allows for selective targeting of biomolecules.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Oxidative Stability : Modifications to the boronic acid structure can enhance oxidative stability, thereby improving its efficacy in biological systems .

Case Studies

- Antibacterial Testing : A recent study evaluated the antibacterial properties of various boronic acids, including derivatives similar to this compound. The results indicated promising activity against resistant strains of bacteria.

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that boronic acid derivatives could induce cell cycle arrest and apoptosis, suggesting potential therapeutic applications in oncology.

Q & A

Q. What are the key synthetic challenges in preparing (5-Cyclobutylthiophen-2-yl)boronic acid, and how can they be addressed methodologically?

Answer: Synthesis challenges include maintaining boronic acid stability during purification and avoiding undesired side reactions (e.g., boroxine formation). Methodological strategies include:

- Protection-Deprotection : Use pinacol or other diols to form boronic esters during synthesis, which are more stable and easier to purify .

- Coupling Reactions : Employ Suzuki-Miyaura cross-coupling for regioselective introduction of the cyclobutylthiophene moiety .

- Chromatographic Techniques : Utilize reverse-phase HPLC or flash chromatography with polar solvents to separate boronic acid derivatives from impurities .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Answer:

- LC-MS/MS : Detect underivatized boronic acids with high sensitivity using triple quadrupole mass spectrometry in MRM mode, ensuring detection limits <1 ppm .

- MALDI-MS with Derivatization : Convert boronic acids to pinacol esters to suppress boroxine formation, enabling accurate mass determination .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and degradation pathways to confirm purity and structural robustness .

Q. What is the general mechanism of diol binding for arylboronic acids, and how does it apply to this compound?

Answer: Boronic acids reversibly bind 1,2- or 1,3-diols via boronate ester formation. For this compound:

- pH Dependence : Binding is optimal at physiological pH (7.4), where the boronate anion forms .

- Steric Effects : The cyclobutyl group may influence binding kinetics by modulating steric hindrance near the boron center .

Advanced Research Questions

Q. What kinetic parameters govern the diol-binding interactions of this compound, and how can they be experimentally determined?

Answer:

- Stopped-Flow Kinetics : Measure kon (association rate) and koff (dissociation rate) using fluorescence quenching in millisecond timescales .

- Competitive Binding Assays : Compare binding constants (Kd) with sugars (e.g., D-fructose > D-glucose) to assess selectivity .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics on functionalized surfaces, adjusting buffer conditions to minimize non-specific interactions .

Q. How does the cyclobutylthiophene moiety influence the binding affinity and selectivity of this boronic acid toward specific diols compared to other arylboronic acids?

Answer:

- Electronic Effects : Electron-withdrawing/donating substituents on the thiophene ring alter boron’s Lewis acidity, impacting diol affinity .

- Steric Hindrance : The cyclobutyl group may restrict access to the boron center, reducing binding to bulky diols (e.g., polysaccharides) .

- Comparative Studies : Benchmark against 4-isoquinolinylboronic acid () to evaluate steric/electronic contributions .

Q. What advanced mass spectrometry techniques are suitable for characterizing peptide conjugates of this compound, especially considering boroxine formation?

Answer:

- On-Plate Derivatization : Use 2,5-dihydroxybenzoic acid (DHB) as a matrix to esterify boronic acids in situ, preventing trimerization during MALDI-MS .

- MS/MS Sequencing : Collision-induced dissociation (CID) of derivatized peptides enables de novo sequencing of boronic acid-containing libraries .

Q. How can computational modeling be integrated into the design of this compound derivatives for targeted therapeutic applications?

Answer:

Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein sensing applications?

Answer:

- Buffer Optimization : Use high-pH borate buffers to weaken secondary electrostatic/hydrophobic interactions .

- Surface Engineering : Functionalize sensors with zwitterionic polymers to reduce protein fouling .

Q. How does the introduction of a cyclobutyl group impact the thermal stability and degradation pathways of this boronic acid under varying environmental conditions?

Answer:

Q. How can photo-responsive boronic acid systems be engineered using structural modifications of this compound for stimuli-responsive drug delivery?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.